molecular formula C20H21N3O4S B10959065 2-{[(2Z)-3-(4-nitrophenyl)prop-2-enoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

2-{[(2Z)-3-(4-nitrophenyl)prop-2-enoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

Cat. No.: B10959065
M. Wt: 399.5 g/mol
InChI Key: HZGPJCUBZPKPTE-XFXZXTDPSA-N
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Description

2-{[(2Z)-3-(4-nitrophenyl)prop-2-enoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a hexahydrocycloocta[b]thiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2Z)-3-(4-nitrophenyl)prop-2-enoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 4-nitrobenzaldehyde with an appropriate amine to form the corresponding Schiff base, which is then subjected to cyclization and further functionalization to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

2-{[(2Z)-3-(4-nitrophenyl)prop-2-enoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

2-{[(2Z)-3-(4-nitrophenyl)prop-2-enoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(2Z)-3-(4-nitrophenyl)prop-2-enoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carboxamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[(2Z)-3-(4-nitrophenyl)prop-2-enoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide lies in its combination of functional groups and ring structures, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C20H21N3O4S

Molecular Weight

399.5 g/mol

IUPAC Name

2-[[(Z)-3-(4-nitrophenyl)prop-2-enoyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

InChI

InChI=1S/C20H21N3O4S/c21-19(25)18-15-5-3-1-2-4-6-16(15)28-20(18)22-17(24)12-9-13-7-10-14(11-8-13)23(26)27/h7-12H,1-6H2,(H2,21,25)(H,22,24)/b12-9-

InChI Key

HZGPJCUBZPKPTE-XFXZXTDPSA-N

Isomeric SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=O)/C=C\C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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